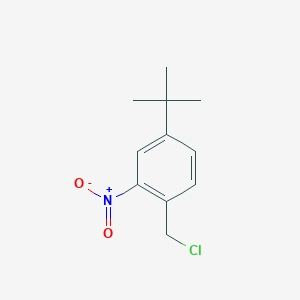
4-Tert-butyl-1-(chloromethyl)-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(CHLOROMETHYL)-2-NITRO-4-TERT-BUTYL-BENZENE is an organic compound with a complex structure, featuring a benzene ring substituted with a chloromethyl group, a nitro group, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(CHLOROMETHYL)-2-NITRO-4-TERT-BUTYL-BENZENE typically involves the chloromethylation of 2-nitro-4-tert-butylbenzene. This process can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions are generally acidic, which helps in the protonation of the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons .
Industrial Production Methods: Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(CHLOROMETHYL)-2-NITRO-4-TERT-BUTYL-BENZENE can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst.
Oxidation Reactions: The compound can also undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution at elevated temperatures.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under high pressure.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products:
Substitution: Formation of 1-(hydroxymethyl)-2-nitro-4-tert-butylbenzene.
Reduction: Formation of 1-(chloromethyl)-2-amino-4-tert-butylbenzene.
Oxidation: Formation of 1-(carboxymethyl)-2-nitro-4-tert-butylbenzene.
Scientific Research Applications
1-(CHLOROMETHYL)-2-NITRO-4-TERT-BUTYL-BENZENE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(CHLOROMETHYL)-2-NITRO-4-TERT-BUTYL-BENZENE involves its interaction with various molecular targets:
Electrophilic Attack: The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on other molecules.
Reduction of Nitro Group: The nitro group can be reduced to an amino group, which can then participate in further chemical reactions.
Pathways Involved: The compound can influence pathways involving oxidative stress and redox reactions due to its nitro and chloromethyl groups.
Comparison with Similar Compounds
1-(CHLOROMETHYL)-2-NITROBENZENE: Lacks the tert-butyl group, making it less sterically hindered and potentially more reactive in certain reactions.
1-(CHLOROMETHYL)-4-NITROBENZENE: The nitro group is in a different position, affecting the compound’s reactivity and interaction with other molecules.
1-(BROMOMETHYL)-2-NITRO-4-TERT-BUTYL-BENZENE: Similar structure but with a bromomethyl group instead of a chloromethyl group, which can influence its reactivity and applications.
Uniqueness: 1-(CHLOROMETHYL)-2-NITRO-4-TERT-BUTYL-BENZENE is unique due to the combination of its substituents, which confer specific chemical properties and reactivity patterns. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and making it distinct from other similar compounds .
Properties
CAS No. |
34252-92-1 |
|---|---|
Molecular Formula |
C11H14ClNO2 |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
4-tert-butyl-1-(chloromethyl)-2-nitrobenzene |
InChI |
InChI=1S/C11H14ClNO2/c1-11(2,3)9-5-4-8(7-12)10(6-9)13(14)15/h4-6H,7H2,1-3H3 |
InChI Key |
GHFQQNFGCXPTLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)CCl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


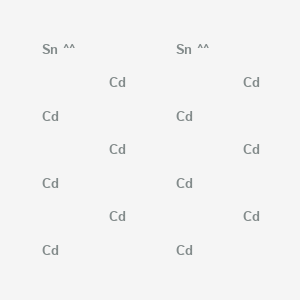
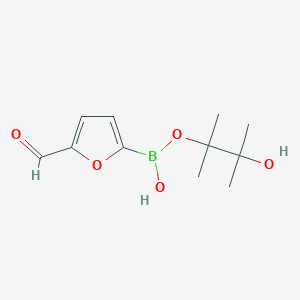

![2-(4-Methoxyphenoxy)-1-{4-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}ethanone](/img/structure/B13825508.png)
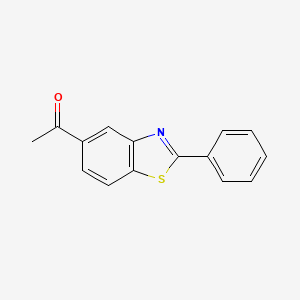

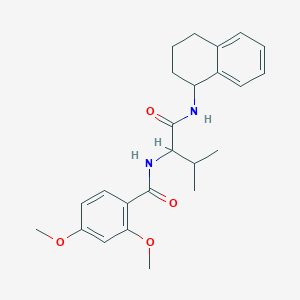
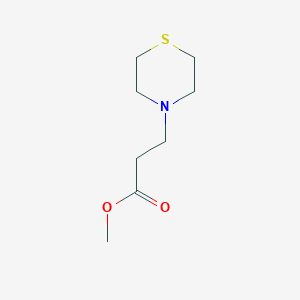
![methyl 4-[(N-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alanyl)amino]butanoate](/img/structure/B13825543.png)
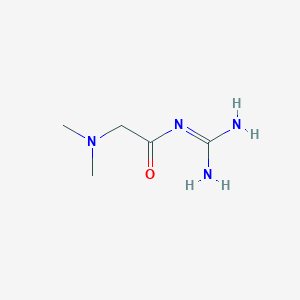
![Theophylline 7 acetate de nicotinol HCl [French]](/img/structure/B13825547.png)
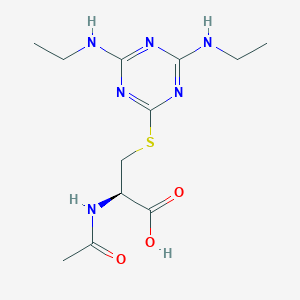

![tert-butyl N-[(1S,2R)-2-hydroxy-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate](/img/structure/B13825560.png)
